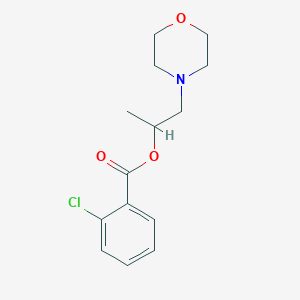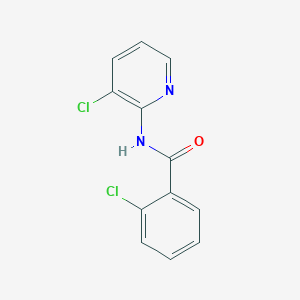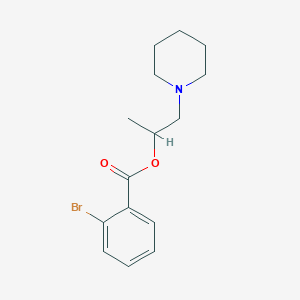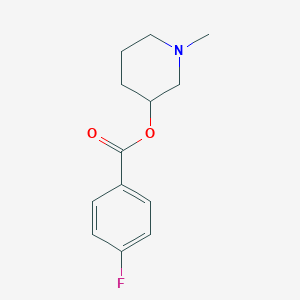
2-(Morpholin-4-yl)ethyl 3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Morpholin-4-yl)ethyl 3-methylbenzoate is a chemical compound that belongs to the group of benzoates. It is widely used in scientific research due to its unique properties.
作用机制
The mechanism of action of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate is not well understood. However, it is believed to interact with various proteins and DNA through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. It is also believed to induce conformational changes in proteins and DNA, which lead to altered biological activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antibacterial and antifungal activity.
实验室实验的优点和局限性
One of the major advantages of using 2-(Morpholin-4-yl)ethyl 3-methylbenzoate in lab experiments is its unique properties. It is a fluorescent probe, which allows for the study of protein-protein interactions and binding affinity of various compounds with proteins and DNA. Additionally, it is a cross-linking agent, which allows for the study of protein-protein interactions. However, one of the limitations of using this compound in lab experiments is its toxicity. It is toxic to cells at high concentrations, which limits its use in certain experiments.
未来方向
There are several future directions for the use of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate in scientific research. One of the future directions is the study of its interactions with various proteins and DNA. Additionally, it can be used as a tool to study the conformational changes in proteins and DNA. Another future direction is the development of new compounds based on this compound, which can have improved properties and reduced toxicity. Finally, it can be used in the development of new drugs for the treatment of various diseases such as cancer and bacterial infections.
Conclusion
In conclusion, this compound is a unique chemical compound that has various scientific research applications. It is used as a fluorescent probe, cross-linking agent, and reagent in the synthesis of various organic compounds. It has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and antibacterial and antifungal activity. While it has advantages in lab experiments, its toxicity limits its use in certain experiments. There are several future directions for the use of this compound, including the study of its interactions with various proteins and DNA, the development of new compounds, and the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate involves the reaction between 3-methylbenzoic acid and morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The product is then purified by column chromatography to obtain a pure compound.
科学研究应用
2-(Morpholin-4-yl)ethyl 3-methylbenzoate is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of various organic compounds. It is also used as a fluorescent probe to study the binding affinity of various compounds with proteins and DNA. Additionally, it is used as a cross-linking agent to study the protein-protein interactions.
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.3 g/mol |
IUPAC 名称 |
2-morpholin-4-ylethyl 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO3/c1-12-3-2-4-13(11-12)14(16)18-10-7-15-5-8-17-9-6-15/h2-4,11H,5-10H2,1H3 |
InChI 键 |
MMUPCRBGIJZGFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)OCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)



![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)


